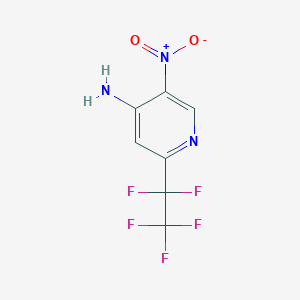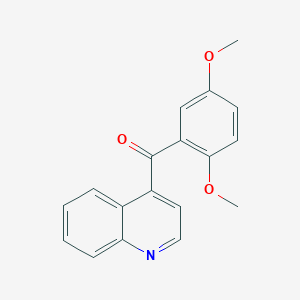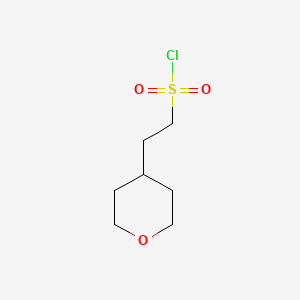
2-(Oxan-4-yl)ethane-1-sulfonyl chloride
Vue d'ensemble
Description
“2-(Oxan-4-yl)ethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1495584-23-0 . It has a molecular weight of 228.7 . The IUPAC name for this compound is 2-(tetrahydro-2H-pyran-4-yloxy)ethanesulfonyl chloride . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13ClO4S/c8-13(9,10)6-5-12-7-1-3-11-4-2-7/h7H,1-6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 228.7 .Applications De Recherche Scientifique
Versatile Protecting and Activating Group for Amine Synthesis
2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a compound closely related to 2-(Oxan-4-yl)ethane-1-sulfonyl chloride, has been utilized as a versatile sulfonating agent for amines. It efficiently sulfonates primary and secondary amines, producing activated amines suitable for alkylation under specific conditions. The Dios group shows stability under basic and reductive conditions and can be removed by heating in trifluoroacetic acid solution (Sakamoto et al., 2006).
Synthesis of Alkane- and Arylsulfonyl Chlorides
A novel method for synthesizing sulfonyl chlorides, which are widely used in various industrial applications, involves the oxidative chlorination of thiols, sulfides, and disulfides with chlorine dioxide. This process yields high reaction product percentages and does not require stringent conditions such as heating, cooling, or high pressure (Lezina et al., 2011).
Synthesis of Heterocyclic Systems
2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides react with amino compounds to form heterocyclic systems with potential applications in various fields, including pharmaceuticals. The resultant compounds can undergo cyclocondensation, leading to new heterocyclic systems (Kornienko et al., 2014).
Ruthenium-Catalyzed Meta Sulfonation
In the presence of (arene)ruthenium(II) complexes, 2-phenylpyridines undergo selective catalytic meta sulfonation with sulfonyl chlorides. This process offers access to sulfones in positions that are typically challenging to achieve through conventional methods (Saidi et al., 2011).
Synthesis of 1-Aryl-4-(phenylsulfonyl)butan-1-ones
A base-mediated addition reaction has been developed for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones using 1,2-bis(phenylsulfonyl)ethane and ketones. This method represents a novel approach for preparing sulfones (Xie et al., 2013).
DNA Photo-Cleavage Agents
Certain sulfonyl ethanone oxime derivatives have been shown to effectively cleave DNA upon UV irradiation. These compounds demonstrate significant potential for biotechnological and medical applications, offering a method for controlled DNA manipulation (Andreou et al., 2016).
Synthesis of Functional Aromatic Multisulfonyl Chlorides
The synthesis of functional aromatic multisulfonyl chlorides, incorporating various sulfonyl chloride groups, has been explored. These chlorides serve as key building blocks in the synthesis of complex organic molecules, including dendritic structures (Percec et al., 2001).
Versatile Agents for PET Probe Construction
18F-labeled vinyl sulfones, including 18F-PEG1-VS, have been developed as versatile agents for positron emission tomography (PET) probe construction. These compounds can label bioactive molecules and react with red blood cells, offering potential applications in cell tracking and BBB penetration (Zhang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(oxan-4-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHCTCDANFZBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


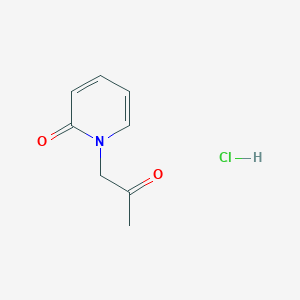


![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)
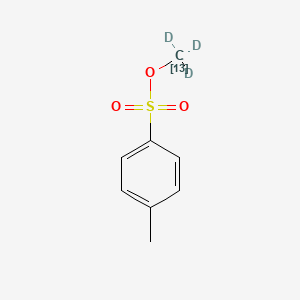
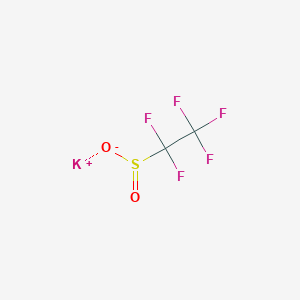
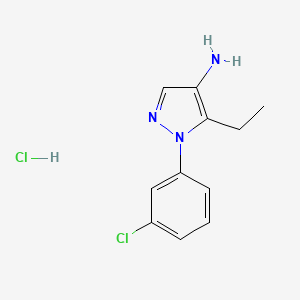
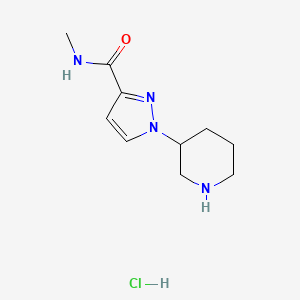
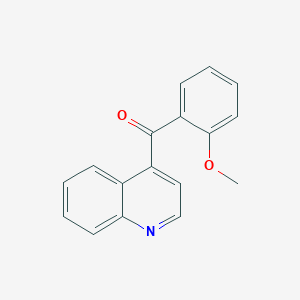

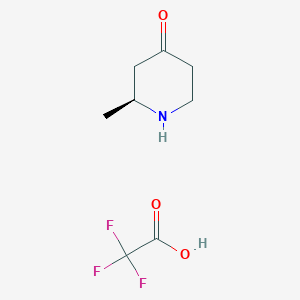
![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)
